Obscurolide A1

Übersicht

Beschreibung

Obscurolide A1 is a natural butyrolactone isolated from S. viridochromogenes . It inhibits calcium/calmodulin-dependent phosphodiesterase from bovine brain, presumably PDE1 (IC50 = 15 mM) .

Molecular Structure Analysis

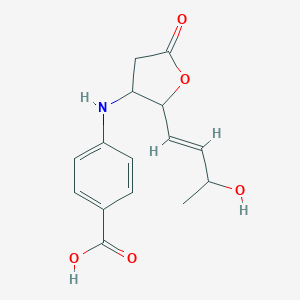

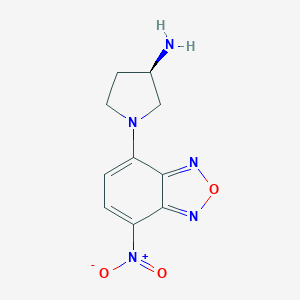

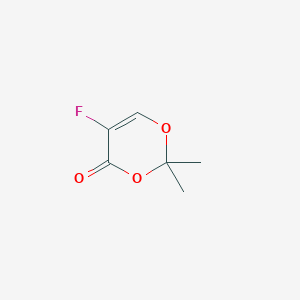

Obscurolide A1 has a molecular formula of C15H17NO5 and a molecular weight of 291.3 . It contains 22 non-H bonds, 9 multiple bonds, 5 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 ester (aliphatic), and 1 secondary amine (aromatic) .Physical And Chemical Properties Analysis

Obscurolide A1 is a powder . Unfortunately, the available information does not provide a comprehensive analysis of the physical and chemical properties of Obscurolide A1.Wissenschaftliche Forschungsanwendungen

Application 1: Phosphodiesterase Inhibitor

- Summary of the Application : Obscurolide A1 is known to be a Phosphodiesterase (PDE) inhibitor . PDEs are a group of enzymes that break down the phosphodiester bond in the second messenger molecules cAMP and cGMP. They regulate the localization, duration, and amplitude of cyclic nucleotide signaling within subcellular domains. PDE inhibitors, like Obscurolide A1, prevent this breakdown and increase the level of the second messenger molecules.

- Methods of Application : Obscurolide A1 can be obtained from Streptomyces viridochromogenes culture . The specific experimental procedures and technical details for using Obscurolide A1 as a PDE inhibitor would depend on the specific research context.

- Results or Outcomes : While the specific results or outcomes might vary depending on the research, generally, the use of Obscurolide A1 as a PDE inhibitor could help in studying neurological and inflammatory diseases .

Application 2: Inhibition of Nitric Oxide Production and Anti-acetylcholinesterase Activity

- Summary of the Application : Obscurolide A1 has been found to have an inhibitory effect on nitric oxide production in LPS-activated macrophages . Nitric oxide plays a crucial role in several physiological and pathological processes, including inflammation. Therefore, inhibitors of nitric oxide production, like Obscurolide A1, could be useful in studying and potentially treating inflammatory diseases . Additionally, Obscurolide A1 has been found to have anti-acetylcholinesterase activity . Acetylcholinesterase is an enzyme that breaks down acetylcholine, a neurotransmitter, in the brain. Inhibitors of this enzyme, like Obscurolide A1, could be useful in studying and potentially treating neurological disorders, such as Alzheimer’s disease .

- Results or Outcomes : In one study, Obscurolide A1 was found to inhibit nitric oxide production in LPS-activated macrophages with an inhibition ratio of 51.7% at 50 mM . It also showed anti-acetylcholinesterase activity with an inhibition ratio of 27.2% at a concentration of 50 mM .

Application 3: Anti-coagulant Activity on Platelet Activating Factor (PAF)-induced Platelet Aggregation

- Summary of the Application : Obscurolide A1 has been found to have an inhibitory effect on platelet activating factor (PAF)-induced platelet aggregation . PAF is a potent phospholipid activator and mediator of many leukocyte functions, including platelet aggregation and degranulation. Therefore, inhibitors of PAF-induced platelet aggregation, like Obscurolide A1, could be useful in studying and potentially treating coagulation disorders .

- Results or Outcomes : In one study, Obscurolide A1 was found to inhibit PAF-induced platelet aggregation with an inhibition ratio of 26.0 ± 9.1% at 200 mg/mL .

Safety And Hazards

Safety data sheets advise avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling Obscurolide A1 . Personal protective equipment, including chemical impermeable gloves, should be worn, and adequate ventilation should be ensured . In case of accidental release, all sources of ignition should be removed, personnel should be evacuated to safe areas, and people should be kept away from and upwind of the spill/leak .

Eigenschaften

IUPAC Name |

4-[[2-[(E)-3-hydroxybut-1-enyl]-5-oxooxolan-3-yl]amino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO5/c1-9(17)2-7-13-12(8-14(18)21-13)16-11-5-3-10(4-6-11)15(19)20/h2-7,9,12-13,16-17H,8H2,1H3,(H,19,20)/b7-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZSWILLJDXDGDJ-FARCUNLSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=CC1C(CC(=O)O1)NC2=CC=C(C=C2)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(/C=C/C1C(CC(=O)O1)NC2=CC=C(C=C2)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Obscurolide A1 | |

CAS RN |

144397-99-9 | |

| Record name | Obscurolide A1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144397999 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Pyridazinecarboxamide, 6-[[(4-methoxyphenyl)methyl]amino]-](/img/structure/B114413.png)